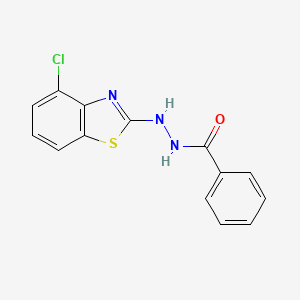

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAUCZQZZRDBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Conventional | Reflux in ethanol, HOBt/EDC.HCl | 80–93 | 5–6 hours |

| Coupling Agent | DCM, triethylamine, 0–5°C | 85–90 | 2–3 hours |

| Ultrasound | Ethanol, 40 kHz, 25°C | 95 | 15 minutes |

Key variables influencing yield include:

- Solvent polarity : DMF and ethanol favor nucleophilic acyl substitution.

- Temperature : Lower temperatures (0–5°C) suppress hydrolysis of active intermediates.

- Catalyst loading : Stoichiometric HOBt prevents racemization and enhances coupling efficiency.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

The absence of residual hydrazine peaks in NMR spectra confirms complete conversion, while HRMS validates molecular integrity.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and antitumor agents. Structural modifications, such as nitro or methoxy substitutions on the benzohydrazide ring, enhance bioactivity. Patent CN108727295A discloses derivatives of this compound with IC₅₀ values <10 µM against breast cancer cell lines, underscoring its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research has shown that benzothiazole derivatives, including N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, exhibit promising anti-tubercular activity.

Industry: It is used in the development of new materials, including fluorescence probes for detecting biological molecules.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the enzyme DNA gyrase, which is essential for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s structure allows it to interact with various biological molecules, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among benzohydrazide derivatives include:

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Thermal Stability : Benzothiazole derivatives generally exhibit higher melting points (e.g., 172–174°C in ) than benzoxazoles (), attributed to stronger intermolecular interactions .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a benzothiazole moiety with a chlorine substitution at the 4-position and a benzohydrazide functional group. The molecular formula is CHClNS, with a molecular weight of approximately 252.74 g/mol. The compound's structure is illustrated below:

| Feature | Description |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 252.74 g/mol |

| Functional Groups | Benzothiazole, Benzohydrazide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active or allosteric sites, thus preventing substrate binding and subsequent catalytic activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable activity against Mycobacterium tuberculosis (M. tuberculosis), suggesting its potential as an anti-tubercular agent. The inhibition of M. tuberculosis survival pathways has been linked to the compound's structural features, which may enhance its bioactivity against this pathogen .

Anticancer Activity

Compounds within the benzothiazole class have shown promise as anticancer agents. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways or direct inhibition of cancer cell proliferation .

In Vitro Studies

- Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of M. tuberculosis in vitro, with an IC50 value indicating effective concentration levels for therapeutic use.

- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The presence of the chlorine atom in the benzothiazole ring is critical for enhancing biological activity. Comparative studies with related compounds lacking this substitution have shown reduced efficacy against microbial and cancer cell lines .

Q & A

Q. What are the standard synthetic routes for N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, and how are intermediates characterized?

The synthesis typically involves condensation of 4-chloro-1,3-benzothiazol-2-amine with benzoyl hydrazine derivatives under reflux conditions. Key intermediates are purified via recrystallization (e.g., methanol or ethanol). Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying hydrazide linkages), mass spectrometry (MS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify functional groups like C=O and N-H stretches .

Q. How is the purity of the compound validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity. Thermal stability is evaluated via thermogravimetric analysis (TGA) , while crystallinity is confirmed by X-ray diffraction (XRD) . Impurities from side reactions (e.g., incomplete substitution) are identified via thin-layer chromatography (TLC) .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screens include in vitro antimicrobial assays (e.g., disc diffusion against E. coli or S. aureus) and cytotoxicity studies (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves are generated to estimate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole ring.

- pH control : Alkaline conditions (pH 8–10) minimize hydrolysis of the hydrazide group.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates condensation reactions. Computational tools like quantum chemical calculations predict optimal pathways, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituents on the benzothiazole or hydrazide) affect bioactivity?

- Electron-withdrawing groups (e.g., -Cl at position 4 on benzothiazole) enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets).

- Hydrophobic substituents (e.g., aryl groups on hydrazide) increase membrane permeability, as shown in molecular docking studies with cytochrome P450 enzymes. Comparative studies with analogues (e.g., 4-fluoro or 4-bromo derivatives) reveal structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Discrepancies may arise from differences in:

- Assay protocols : Standardize cell lines, incubation times, and controls.

- Compound solubility : Use DMSO stocks at consistent concentrations (<0.1% to avoid cytotoxicity).

- Metabolic interference : Validate target engagement via Western blotting or enzyme activity assays .

Q. What advanced techniques confirm target specificity in anticancer studies?

- RNA interference (RNAi) : Knockdown of suspected targets (e.g., Bcl-2) to assess rescue effects.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified proteins.

- In vivo xenograft models : Compare tumor regression in treated vs. control groups, with histopathological analysis of tissue samples .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Photostability : Expose to UV light (300–400 nm) and analyze by UV-Vis spectroscopy .

- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to identify major metabolites via LC-MS/MS .

Q. What computational tools predict pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.